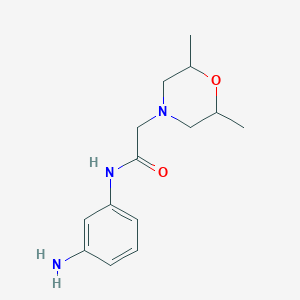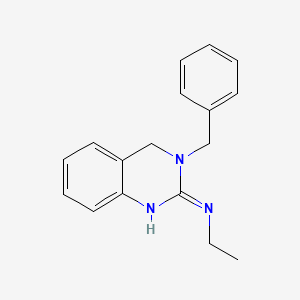
3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine typically involves the cyclocondensation of anthranilamide with benzyl and ethyl substituents. One common method includes the reaction of anthranilamide with benzyl chloride and ethylamine under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions: 3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, and dimethylformamide.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
Comparison: 3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substituents (benzyl and ethyl) on the quinazoline core. This structural variation can lead to different biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the ethyl group may enhance its solubility and bioavailability, making it a more effective therapeutic agent in certain contexts.
特性
分子式 |
C17H19N3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C17H19N3/c1-2-18-17-19-16-11-7-6-10-15(16)13-20(17)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChIキー |
JWWVPDKPUWXWTN-UHFFFAOYSA-N |
正規SMILES |
CCN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


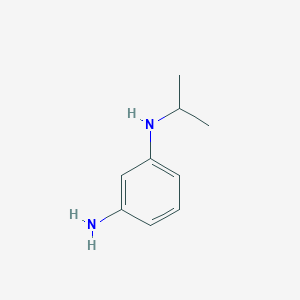
![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)

![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
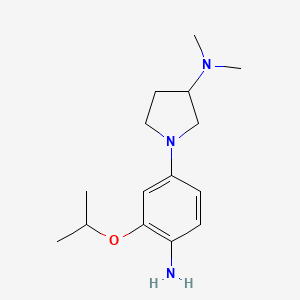

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
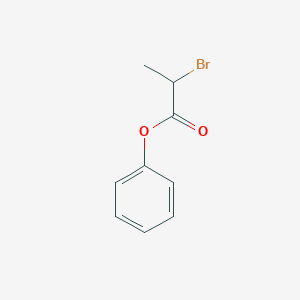



![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
